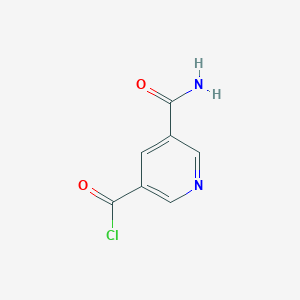
5-Carbamoylpyridine-3-carbonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Carbamoylpyridine-3-carbonyl chloride is an organic compound that belongs to the class of pyridine derivatives It features a pyridine ring substituted with a carbamoyl group at the 5-position and a carbonyl chloride group at the 3-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Carbamoylpyridine-3-carbonyl chloride typically involves the chlorination of 5-carbamoylpyridine-3-carboxylic acid. The reaction is carried out using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) as chlorinating agents under reflux conditions. The general reaction scheme is as follows:
[ \text{5-Carbamoylpyridine-3-carboxylic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality.
化学反应分析
Types of Reactions
5-Carbamoylpyridine-3-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, the compound hydrolyzes to form 5-carbamoylpyridine-3-carboxylic acid and hydrochloric acid.
Reduction: Reduction of the carbonyl chloride group can yield the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.
Hydrolysis: Typically carried out in aqueous acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Major Products Formed
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Alcohols: Formed by reduction of the carbonyl chloride group.
科学研究应用
5-Carbamoylpyridine-3-carbonyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various heterocyclic compounds.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical agents, particularly those targeting pyridine-based scaffolds.
Material Science: Utilized in the preparation of functionalized materials with specific properties.
作用机制
The mechanism of action of 5-Carbamoylpyridine-3-carbonyl chloride primarily involves its reactivity towards nucleophiles. The carbonyl chloride group is electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce functional groups into the pyridine ring.
相似化合物的比较
Similar Compounds
- 5-Carbamoylpyridine-3-carboxylic acid
- 5-Carbamoylpyridine-3-methyl ester
- 5-Carbamoylpyridine-3-aldehyde
Uniqueness
5-Carbamoylpyridine-3-carbonyl chloride is unique due to the presence of both a carbamoyl group and a carbonyl chloride group on the pyridine ring. This dual functionality allows for diverse chemical reactivity and the potential to form a wide range of derivatives.
属性
CAS 编号 |
66115-80-8 |
|---|---|
分子式 |
C7H5ClN2O2 |
分子量 |
184.58 g/mol |
IUPAC 名称 |
5-carbamoylpyridine-3-carbonyl chloride |
InChI |
InChI=1S/C7H5ClN2O2/c8-6(11)4-1-5(7(9)12)3-10-2-4/h1-3H,(H2,9,12) |
InChI 键 |
DUNNJWYJSAPQSN-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=NC=C1C(=O)Cl)C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


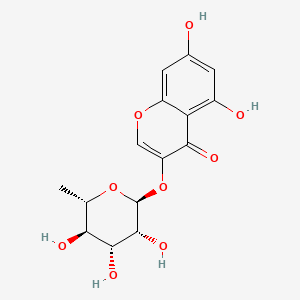
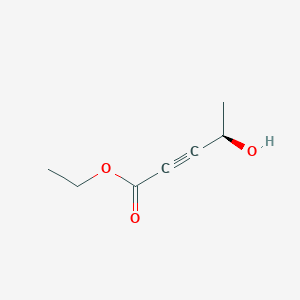
![Trimethoxy[(pentafluorophenoxy)methyl]silane](/img/structure/B14466865.png)
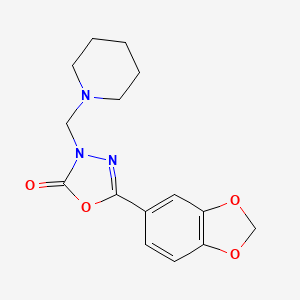
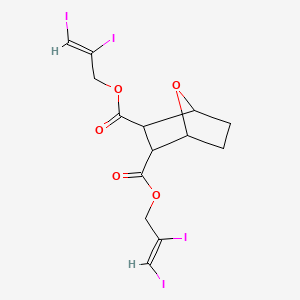
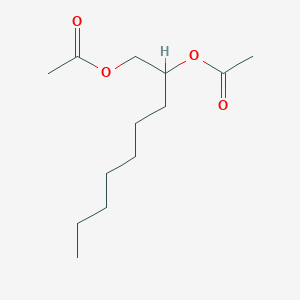
![{2-[(Butan-2-yl)oxy]ethenyl}benzene](/img/structure/B14466878.png)
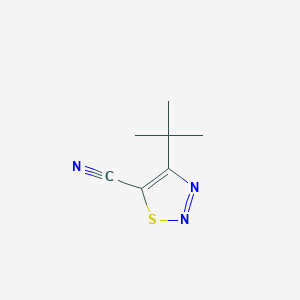
![3-Hydrazinyl-6-[4-(propan-2-yl)phenyl]pyridazine](/img/structure/B14466895.png)
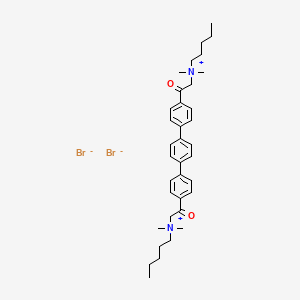
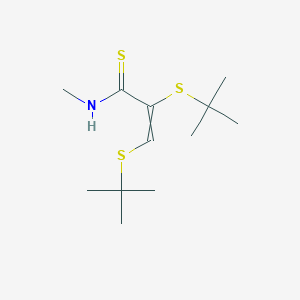
![methyl 3-[(1S,2S)-2-methoxycyclohexyl]propanoate](/img/structure/B14466901.png)
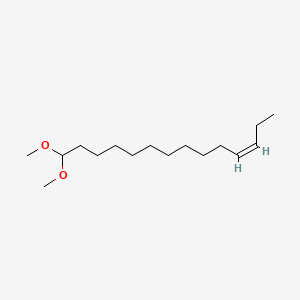
![2,2-Dichloro-1-(6,10-dimethyl-1-oxa-4-azaspiro[4.5]decan-4-yl)ethan-1-one](/img/structure/B14466914.png)
